

Application Notes and Protocols for BRD5080 in Cell-Based Assays

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Compound of Interest

Compound Name: BRD5080

Cat. No.: B15561062

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Introduction

BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a pH-sensing receptor predominantly expressed on immune cells, including T-cells, monocytes, and macrophages.[1] Upon activation, particularly in acidic environments characteristic of inflammation or tumor microenvironments, GPR65 couples to the G α s protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade has been shown to have anti-inflammatory effects, including the modulation of cytokine production.[2]

These application notes provide detailed protocols for utilizing **BRD5080** in cell-based assays to study GPR65 signaling and its downstream effects on immune cell function.

Data Presentation

Table 1: BRD5080 Profile

Property	Value	Reference
Target	G protein-coupled receptor 65 (GPR65)	[1]
Mechanism of Action	Positive Allosteric Modulator (PAM)	[1]
Primary Downstream Effect	Induction of GPR65-dependent cAMP production	[1]
Potential Applications	Autoimmune and inflammatory disease research	[2]

Table 2: Representative Dose-Response of BRD5080 on cAMP Production in GPR65-expressing HeLa Cells

BRD5080 Concentration (µM)	Fold Induction of cAMP (Normalized)
0	1.0
0.1	1.5
1	3.2
10	8.5
25	12.1
50	15.3

Note: The data presented in this table is illustrative and based on published findings demonstrating a dose-dependent effect of **BRD5080** on cAMP production.[1] Actual values may vary depending on the specific experimental conditions and cell line used.

Table 3: Representative Effect of GPR65 Activation by a PAM on Cytokine Production in Dendritic Cells

Treatment	TNF- α Secretion (pg/mL)	IL-6 Secretion (pg/mL)
Vehicle Control	1250	850
GPR65 PAM (e.g., BRD5075)	780	520

Note: This table provides representative data based on the finding that positive allosteric modulation of GPR65 can reduce the expression of inflammatory cytokines.^[2] BRD5075 is a close analog of **BRD5080**.

Experimental Protocols

Protocol 1: Measurement of BRD5080-Induced cAMP Production in a Cell-Based Assay

This protocol describes how to measure the effect of **BRD5080** on intracellular cAMP levels in a human cell line engineered to express GPR65, such as HEK293 or HeLa cells.

Materials:

- GPR65-expressing cells (e.g., HEK293-GPR65 or HeLa-GPR65)
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
- **BRD5080**
- DMSO (for dissolving **BRD5080**)
- Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- 96-well or 384-well white opaque tissue culture plates
- Plate reader compatible with the chosen cAMP assay kit

Procedure:

- Cell Culture: Culture GPR65-expressing cells in appropriate medium until they reach 80-90% confluency.
- Cell Seeding:
 - Harvest cells using a non-enzymatic cell dissociation solution.
 - Centrifuge the cells and resuspend them in fresh assay buffer.
 - Count the cells and adjust the density to the recommended concentration for your cAMP assay kit (typically 1,000-10,000 cells per well for a 384-well plate).
 - Dispense the cell suspension into the wells of the assay plate.
- Compound Preparation:
 - Prepare a stock solution of **BRD5080** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the **BRD5080** stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 to 50 μ M). Include a vehicle control (DMSO alone).
- Treatment:
 - Add the diluted **BRD5080** solutions to the respective wells containing the cells.
 - Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
- cAMP Measurement:
 - Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
- Data Analysis:
 - Calculate the fold change in cAMP production for each **BRD5080** concentration relative to the vehicle control.

- Plot the dose-response curve and determine the EC50 value.

Protocol 2: Analysis of **BRD5080**'s Effect on Cytokine Production in Immune Cells

This protocol outlines a method to assess the impact of **BRD5080** on the production of pro-inflammatory cytokines, such as TNF- α and IL-6, in an immune cell line like Jurkat T-cells or primary dendritic cells.

Materials:

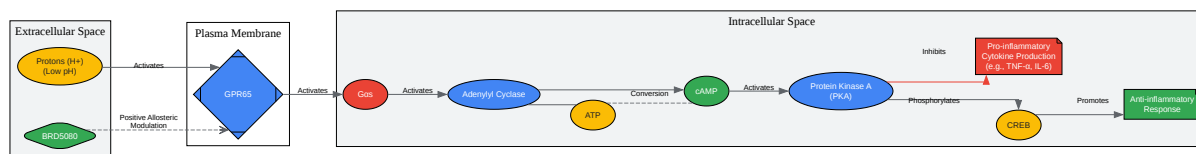
- Immune cells (e.g., Jurkat cells or primary dendritic cells)
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
- **BRD5080**
- DMSO
- Lipopolysaccharide (LPS) or other appropriate stimulant
- ELISA or CBA (Cytometric Bead Array) kit for TNF- α and IL-6
- 96-well tissue culture plates
- Plate reader for ELISA or flow cytometer for CBA

Procedure:

- Cell Culture and Seeding:
 - Culture immune cells in the appropriate medium.
 - Seed the cells into a 96-well plate at a density of 1×10^5 to 2×10^5 cells per well.
- Compound Preparation:
 - Prepare a stock solution of **BRD5080** in DMSO.

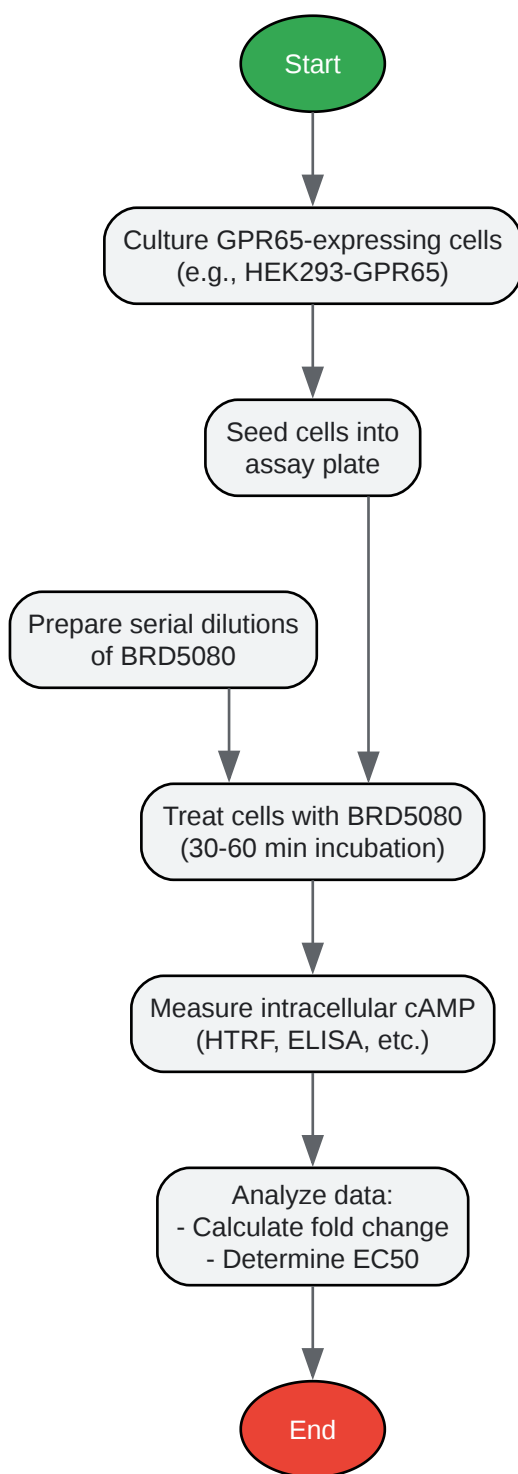
- Prepare serial dilutions of **BRD5080** in cell culture medium to the desired final concentrations.
- Pre-treatment:
 - Add the diluted **BRD5080** solutions to the cells and incubate for 1-2 hours at 37°C.
- Stimulation:
 - Add a stimulant such as LPS (e.g., 100 ng/mL) to the wells to induce cytokine production. Include a non-stimulated control.
 - Incubate the plate for an appropriate time to allow for cytokine secretion (typically 6-24 hours).
- Supernatant Collection:
 - Centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect the cell culture supernatant from each well.
- Cytokine Measurement:
 - Measure the concentration of TNF- α and IL-6 in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of inhibition of cytokine production by **BRD5080** at each concentration compared to the stimulated control.
 - Plot the dose-response curve and determine the IC50 value if applicable.

Mandatory Visualizations



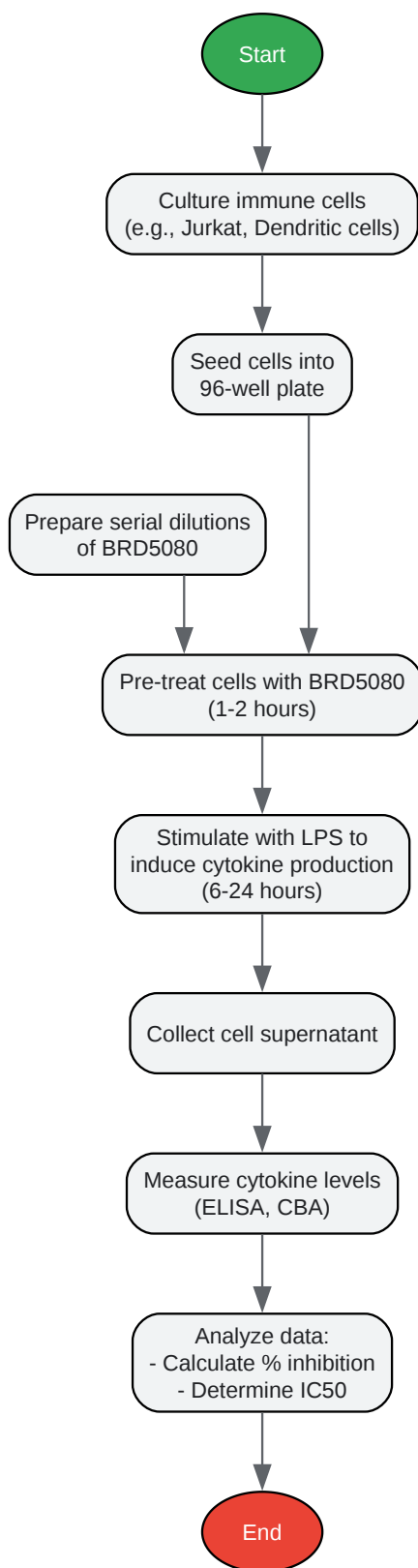
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Caption: GPR65 signaling pathway modulated by **BRD5080**.



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Caption: Workflow for **BRD5080**-induced cAMP assay.



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Caption: Workflow for cytokine production assay with **BRD5080**.

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References

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- 2. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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